Cas no 1692184-70-5 (Quinoline, 4,6-dichloro-8-iodo-3-nitro-)

Quinoline, 4,6-dichloro-8-iodo-3-nitro- 化学的及び物理的性質
名前と識別子
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- 4,6-dichloro-8-iodo-3-nitroquinoline
- Quinoline, 4,6-dichloro-8-iodo-3-nitro-
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- インチ: 1S/C9H3Cl2IN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H
- InChIKey: SJFWWSYPXBTKBU-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 289
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 58.7
Quinoline, 4,6-dichloro-8-iodo-3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361573-0.1g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
Enamine | EN300-361573-5.0g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
Enamine | EN300-361573-10.0g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
Enamine | EN300-361573-0.25g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-361573-0.05g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
Enamine | EN300-361573-0.5g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-361573-2.5g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
Enamine | EN300-361573-1.0g |
4,6-dichloro-8-iodo-3-nitroquinoline |
1692184-70-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 |
Quinoline, 4,6-dichloro-8-iodo-3-nitro- 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Quinoline, 4,6-dichloro-8-iodo-3-nitro-に関する追加情報
Quinoline, 4,6-dichloro-8-iodo-3-nitro- (CAS No. 1692184-70-5): A Comprehensive Overview
Quinoline, 4,6-dichloro-8-iodo-3-nitro-, identified by its CAS number 1692184-70-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The structural features of Quinoline, 4,6-dichloro-8-iodo-3-nitro-, particularly the presence of chlorine, iodine, and nitro substituents, contribute to its unique chemical properties and potential therapeutic benefits.
The synthesis and characterization of Quinoline, 4,6-dichloro-8-iodo-3-nitro- involve meticulous chemical methodologies that highlight the compound's reactivity and functionalization possibilities. The chlorine and iodine atoms introduce electrophilic centers, making the molecule susceptible to various nucleophilic substitutions and cross-coupling reactions. These reactions are pivotal in medicinal chemistry for the development of novel derivatives with enhanced pharmacological profiles.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The nitro group in Quinoline, 4,6-dichloro-8-iodo-3-nitro- plays a crucial role in modulating these activities by influencing electron density distribution and facilitating interactions with biological targets. The compound's ability to undergo further functionalization makes it a valuable scaffold for designing targeted therapies against various diseases.
One of the most compelling aspects of Quinoline, 4,6-dichloro-8-iodo-3-nitro- is its potential in the development of next-generation anticancer agents. Current research indicates that quinoline derivatives can interfere with key cellular processes such as DNA replication and cell signaling pathways. The structural motifs present in this compound have been shown to exhibit potent activity against multiple drug-resistant cancer cell lines. This has spurred interest in exploring its derivatives as candidates for clinical trials.
The role of halogenated quinolines in medicinal chemistry cannot be overstated. The presence of chlorine and iodine atoms enhances the lipophilicity of the molecule, facilitating better cell membrane penetration. This property is particularly advantageous in designing drugs that require intracellular delivery. Additionally, the halogen atoms can serve as handles for further chemical modifications, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex quinoline derivatives like Quinoline, 4,6-dichloro-8-iodo-3-nitro-. Techniques such as palladium-catalyzed cross-coupling reactions have revolutionized the way these molecules are synthesized, offering higher yields and purities compared to traditional methods. These improvements have not only made it easier to access these compounds but also opened new avenues for structural diversification and drug discovery.
The biological activity of Quinoline, 4,6-dichloro-8-iodo-3-nitro- has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets involved in pathogenic processes. This binding affinity is attributed to its ability to interact with hydrophobic pockets and polar residues within the target proteins. Such interactions are critical for designing molecules with high specificity and efficacy.
In conclusion, Quinoline, 4,6-dichloro-8-iodo-3-nitro- (CAS No. 1692184-70-5) represents a promising candidate in the realm of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset for ongoing research efforts. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like this are poised to play a pivotal role in the development of novel treatments for complex diseases.
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